Synthesis Yield in NH₄Cl/DCDMH α,α-Dichlorination: 4-Fluoro vs. 4-Chloro Substrate
Under the optimized NH₄Cl/DCDMH protocol in acetonitrile at 35 °C, 2,2-dichloro-1-(4-fluorophenyl)ethanone was obtained in 94% isolated yield [1]. By comparison, the 4-chloro analog (2,2-dichloro-1-(4-chlorophenyl)ethanone) was obtained in 98% yield under identical conditions [1]. The 4-percentage-point difference is attributed to the stronger electron-withdrawing effect of fluorine, which slightly disfavors enolization and electrophilic chlorination relative to the 4-chloro substituent.
| Evidence Dimension | Isolated yield in α,α-dichlorination of acetophenones |
|---|---|
| Target Compound Data | 94% (2,2-dichloro-1-(4-fluorophenyl)ethanone) |
| Comparator Or Baseline | 98% (2,2-dichloro-1-(4-chlorophenyl)ethanone, CAS 5157-57-3) |
| Quantified Difference | −4 percentage points (absolute) |
| Conditions | NH₄Cl (2.5 mmol), DCDMH (7.5 mmol), acetonitrile (10 mL), 35 °C, 12 h; substrate: 5.0 mmol |
Why This Matters
Procurement decisions for kilogram-scale synthesis must account for the 4% yield differential, as the fluoro compound's distinct electronic profile may be preferred for downstream reactivity despite the marginally lower chlorination efficiency.
- [1] Zheng, Z.; Han, B.; Cheng, P.; Niu, J.; Wang, A. A simple, mild, and efficient method for the preparation of α,α-dichloroketones with DCDMH catalyzed by ammonium chloride. Tetrahedron 2014, 70 (52), 9814–9818. DOI: 10.1016/j.tet.2014.11.004. View Source
